molecular formula C19H15F2N3O2 B14881362 N-(3-fluoro-4-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-fluoro-4-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14881362
M. Wt: 355.3 g/mol
InChI Key: IJCGETYDVXUJFQ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. Common steps may include:

    Formation of the pyridazinone core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the fluorophenyl groups: This step may involve nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(3-bromo-4-methylphenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C19H15F2N3O2

Molecular Weight

355.3 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H15F2N3O2/c1-12-2-7-15(10-16(12)21)22-18(25)11-24-19(26)9-8-17(23-24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3,(H,22,25)

InChI Key

IJCGETYDVXUJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F

Origin of Product

United States

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